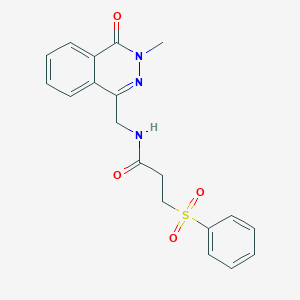

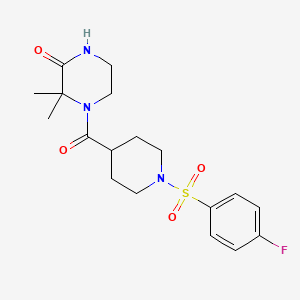

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibody Development and Environmental Analysis

Research into antibody development for environmental and food analysis emphasizes the utility of compounds with sulfonyl groups in creating sensitive assays for detecting herbicides, pollutants, and veterinary drugs. This illustrates the critical role of chemically similar compounds in developing tools for monitoring environmental safety and food quality (Fránek & Hruška, 2018).

Drug Metabolism and Biotransformation

Studies on the biotransformation and rearrangement of laromustine, a sulfonylhydrazine-alkylating agent, reveal insights into the metabolic pathways and potential rearrangements these types of compounds undergo in biological systems. Such research is pivotal for understanding the pharmacokinetics and toxicology of drugs containing sulfonyl and related groups (Nassar, Wisnewski, & King, 2016).

Antioxidant Capacity Assessment

The investigation of antioxidant capacity through ABTS/PP decolorization assays highlights the application of complex organic molecules in evaluating the antioxidant potential of various substances. This research is crucial for identifying compounds that can mitigate oxidative stress, a factor in many chronic diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Advanced Drug Delivery Systems

The development of layer-by-layer films and microcapsules for drug delivery demonstrates the versatility of chemical engineering in creating responsive, targeted delivery mechanisms. These systems can respond to specific physiological conditions, such as pH or sugar levels, to release therapeutic agents, showcasing the integration of chemistry and materials science for medical advancements (Sato, Yoshida, Takahashi, & Anzai, 2011).

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinone derivatives are known to be potent inhibitors of poly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and genomic stability.

Mode of Action

Given its use in the synthesis of phthalazinone scaffolds , it can be inferred that it may interact with its targets (like PARP) by binding to the active site, thereby inhibiting the protein’s function and leading to the disruption of DNA repair mechanisms.

Biochemical Pathways

The compound, as an intermediate in the synthesis of phthalazinone scaffolds , may affect the biochemical pathway involving PARP. By inhibiting PARP, it could disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death. This mechanism is often exploited in cancer therapy, where the aim is to kill cancer cells.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)11-12-27(25,26)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHLPQLWOCSUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)

![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)